molecular formula C20H17N3OS B5668100 N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide

N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B5668100
M. Wt: 347.4 g/mol
InChI Key: FIINPMOXJPJVOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions, aiming to build up the desired molecular structure from simpler precursors. For compounds like "N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide," methods such as palladium-catalyzed C–H arylation have been utilized for the synthesis of arylated heteroarenes, a process that could theoretically be applied or adapted for its synthesis (Rossi et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds is crucial in determining their chemical reactivity and physical properties. Techniques such as spectroscopy (NMR, IR, UV-Vis) and X-ray crystallography are commonly employed to elucidate the structure of complex molecules. For benzothiazoles and similar compounds, detailed structural analysis has shown how variations in the molecular framework affect their chemical and biological functions.

Chemical Reactions and Properties

The reactivity of a compound like "N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)benzamide" can be predicted based on its functional groups. Compounds containing benzothiazole and pyridine rings, for example, participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are central to their chemical versatility (Elgemeie et al., 2020).

properties

IUPAC Name

N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c24-19(17-4-2-1-3-5-17)23-20(25)22-18-8-6-15(7-9-18)14-16-10-12-21-13-11-16/h1-13H,14H2,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIINPMOXJPJVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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